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Cat. No.: B2962999
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Executive Summary

5-(2-Methoxyethoxy)picolinic acid (CAS: 1262860-54-7) is a specialized pyridine derivative
utilized primarily as a building block in medicinal chemistry. It serves two critical functions in
drug design: (1) as a bioisostere for lipophilic aryl groups, introducing a polarity-modulating
ether tail to improve aqueous solubility (LogS) and reduce lipophilicity (LogD); and (2) as a
pharmacophore scaffold in the development of P2X3 receptor antagonists (e.g., Gefapixant
analogs) and auxin-mimic herbicides.

This guide provides a comprehensive analysis of its physicochemical properties, robust
synthetic pathways, and specific reactivity profiles, with a focus on overcoming the challenges
associated with its zwitterionic nature and metal-chelating capability.

Chemical Identity & Physicochemical Profile[1][2][3]

[4][5][6][7]
Identity Data
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Property Specification

IUPAC Name 5-(2-methoxyethoxy)pyridine-2-carboxylic acid

CAS Number 1262860-54-7

Molecular Formula CoH11NOa4

Molecular Weight 197.19 g/mol

Structure Pyridine ring substituted at C2 (COOH) and C5
(OCH2CH20CHs)

Appearance White to off-white crystalline solid

Physicochemical Properties

The "methoxyethoxy" (small PEG-like) tail significantly alters the properties compared to the
parent picolinic acid.

e Acidity & Basicity (pKa):

o pKai (Pyridine N): ~3.5 — 4.0 (Protonated form). The electron-donating alkoxy group at C5
slightly increases basicity compared to unsubstituted picolinic acid (pKa ~1.0).

o pKaz (Carboxylic Acid): ~5.2 — 5.5.

o Isoelectric Point (pl): The molecule exists as a zwitterion in neutral agueous solutions,
which dictates extraction protocols (see Section 3.3).

e Lipophilicity (LogP vs. LogD):
o Calculated LogP: ~0.8 (Neutral).
o LogD (pH 7.4): <-1.0 (lonized).

o Implication: Unlike lipophilic pyridine analogs, this molecule remains highly soluble in
aqueous buffers at physiological pH, making it an excellent "solubilizing handle" for
otherwise insoluble drug candidates.
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Synthetic Pathways & Process Chemistry[5][8]

The synthesis of 5-(2-methoxyethoxy)picolinic acid presents a regioselectivity challenge:
alkylating the 5-hydroxy group without esterifying the carboxylic acid or quaternizing the
pyridine nitrogen.

Retrosynthetic Analysis

The most robust route avoids direct alkylation of the zwitterionic acid. Instead, it utilizes a
Methyl Ester Protection Strategy.

Pathway:

» Starting Material: Methyl 5-hydroxypicolinate (commercially available or derived from 5-
hydroxy-2-methylpyridine).

o Step 1 (Etherification): Williamson ether synthesis or Mitsunobu reaction.

o Step 2 (Hydrolysis): Saponification of the methyl ester.
Optimized Synthetic Protocol

Step 1: Alkylation (Williamson Ether Synthesis)

» Reagents: Methyl 5-hydroxypicolinate (1.0 eq), 1-bromo-2-methoxyethane (1.2 eq),
Potassium Carbonate (

, 2.0 eq).

e Solvent: DMF or NMP (Polar aprotic is essential for phenoxide generation).
e Conditions: 60°C — 80°C for 4—6 hours.
e Process Note:

is preferred over NaH to minimize side reactions. The reaction is monitored by HPLC for the
disappearance of the phenol.

Step 2: Saponification
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» Reagents: Lithium Hydroxide (LiOH, 2.0 eq) in THF/Water (3:1).
» Conditions: Room temperature, 2 hours.
e Workup (Critical):

o Evaporate THF.

o Acidify aqueous layer to pH ~3.5 (near pl) with 1IN HCI.

o The product may precipitate; if not, extract with n-Butanol or DCM/IPA (3:1) due to high
water solubility.

Visualization of Synthetic Workflow
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Figure 1: Two-step synthetic pathway utilizing ester protection to ensure regioselective O-
alkylation.

Reactivity & Functionalization[9]
Amide Coupling (Drug Conjugation)

The primary use of this molecule is to form amide bonds with amines (e.g., in the synthesis of
P2X3 antagonists).

o Challenge: Picolinic acids are prone to decarboxylation at high temperatures and can chelate
coupling reagents.
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 Recommended Conditions: Use HATU or T3P (Propylphosphonic anhydride) with DIPEA in
DMF. T3P is particularly effective for sterically hindered amines and avoids the formation of
difficult-to-remove urea byproducts associated with EDC/NHS.

Metal Chelation & Catalyst Poisoning

Picolinic acid derivatives are potent bidentate ligands. The pyridine nitrogen and the
carboxylate oxygen can form stable 5-membered chelate rings with transition metals (Cu, Zn,
Fe, Pd).

e Impact on Cross-Coupling: If this moiety is present during a Suzuki or Buchwald-Hartwig
reaction elsewhere on the molecule, it can sequester the Palladium catalyst, killing the
reaction.

o Mitigation: Protect the carboxylic acid as an ester or amide before attempting metal-
catalyzed reactions on the scaffold.

Biological Stability

The 2-methoxyethoxy tail is metabolically robust compared to long alkyl chains. It blocks the 5-
position of the pyridine ring from CYP450-mediated oxidation, a common metabolic soft spot in
pyridine-based drugs.

Applications in Drug Discovery[2][10][11][12][13][14]
Case Study: P2X3 Receptor Antagonists

P2X3 antagonists (e.g., Gefapixant/MK-7264) are used to treat chronic cough.[1][2] While
Gefapixant uses a diaminopyrimidine core, many next-generation analogs utilize 5-substituted
picolinamides to optimize potency and selectivity.

» Role of 5-(2-methoxyethoxy): This substituent occupies a specific hydrophobic pocket in the
receptor while the ether oxygen can participate in hydrogen bonding with residues like Ser or
Thr.

 Solubility: The glycol tail counteracts the high lipophilicity of the biaryl cores often found in
these inhibitors.
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Auxin Mimic Herbicides

Substituted picolinic acids (e.g., Picloram, Clopyralid) are synthetic auxins. The 5-position
substitution modulates the binding affinity to the TIR1/AFB auxin receptor family. The 2-
methoxyethoxy group provides a unique steric profile that can alter selectivity between crops
and weeds.

Analytical Characterization

To validate the identity of 5-(2-methoxyethoxy)picolinic acid, the following analytical
signatures are diagnostic:

Method Diagnostic Signal

0 8.35 (d, 1H): H-6 (Ortho to N, characteristic of
pyridine).d 4.25 (t, 2H): O-CH:z- (Ether linkage to
ring).d 3.65 (t, 2H): -CH2-O- (Distal methylene).d
3.30 (s, 3H): -OCHs (Terminal methyl).

1H NMR (DMSO-d6)

ESI+: [M+H]* = 198.08.ESI-: [M-H]~ = 196.06

LC-MS . . .
(Strong signal due to carboxylic acid).
Column: C18 (Polar-embedded
HPLC preferred).Mobile Phase: 0.1% Formic Acid in
Water/Acetonitrile.Retention: Elutes early due to
polarity; requires low organic start (e.g., 5% B).
References
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o Synthetic Methodology: "Synthesis of 5-alkoxypicolinic acids via nucleophilic substitution.”
Tetrahedron Letters, 2012. (General reference for Williamson ether synthesis on
hydroxypyridines).

e Auxin Herbicides: "Design and Synthesis of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-
Picolinic Acid as Potential Herbicides." Molecules, 2023.[1][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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